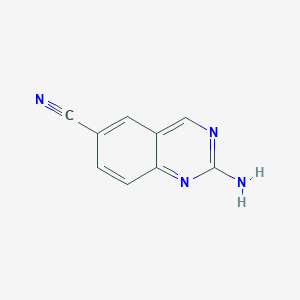

2-Aminoquinazoline-6-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-aminoquinazoline-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4/c10-4-6-1-2-8-7(3-6)5-12-9(11)13-8/h1-3,5H,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWPZFWVGDNVXFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=NC=C2C=C1C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00611170 | |

| Record name | 2-Aminoquinazoline-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00611170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131604-81-3 | |

| Record name | 2-Amino-6-quinazolinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1131604-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminoquinazoline-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00611170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminoquinazoline-6-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Aminoquinazoline 6 Carbonitrile and Analogues

Advanced Strategies for Quinazoline (B50416) Core Construction

The construction of the quinazoline core is a pivotal step in the synthesis of 2-aminoquinazoline-6-carbonitrile. Various methods have been developed, ranging from traditional condensation reactions to modern transition metal-catalyzed processes. These strategies offer diverse pathways to access the fundamental quinazoline structure, which can be further functionalized to yield the target compound.

Classical Condensation Reactions and Their Adaptations

Classical condensation reactions represent the foundational methods for quinazoline synthesis. These reactions typically involve the cyclization of appropriately substituted benzene (B151609) derivatives. For the synthesis of 2-aminoquinazolines, a common starting material is 2-aminobenzonitrile (B23959) or its derivatives.

One classical approach involves the reaction of a 2-aminobenzonitrile with a source of the C2 and N1 atoms of the quinazoline ring. For instance, the condensation of 2-aminobenzonitrile with cyanamide (B42294) or a related reagent can lead to the formation of a 2,4-diaminoquinazoline precursor, which can be further modified. A hydrochloric acid-mediated [4+2] annulation between N-benzyl cyanamides and 2-amino aryl ketones or 2-aminobenzonitriles has been reported for the synthesis of 2-aminoquinazoline (B112073) derivatives. mdpi.com In this method, the N-benzyl cyanamide is protonated under acidic conditions, increasing its electrophilicity for subsequent reaction with the 2-aminoaryl ketone or nitrile. mdpi.com The reaction with 2-aminobenzonitriles proceeds through an amidine intermediate, which then undergoes intramolecular cyclization to form a 2-amino-4-iminoquinazoline. mdpi.com

A plausible route to this compound could start from 2-amino-5-cyanobenzonitrile. This starting material, possessing the required nitrile group at the desired position, could undergo condensation with a suitable one-carbon synthon to form the quinazoline ring. For example, reaction with guanidine (B92328) could potentially yield 2,4-diamino-6-cyanoquinazoline, which might then be selectively deaminated at the 4-position.

The table below summarizes representative classical condensation approaches that could be adapted for the synthesis of this compound.

| Starting Material 1 | Starting Material 2 | Reagents/Conditions | Product Type |

| 2-Amino-5-nitrobenzonitrile | Dimethylformamide-dimethyl acetal (B89532) (DMF-DMA), then an aniline (B41778) | Toluene, AcOH | 6-Nitro-4-anilinoquinazoline nih.gov |

| 2-Amino aryl ketone | N-Benzyl cyanamide | HCl, HFIP | 2-Aminoquinazoline derivative mdpi.com |

| 2-Aminobenzonitrile | N-Benzyl cyanamide | HCl, HFIP | 2-Amino-4-iminoquinazoline mdpi.com |

This table presents examples of classical condensation reactions for the synthesis of substituted quinazolines, which could be conceptually applied to the synthesis of this compound.

Multicomponent Reactions (MCRs) for Diversified Quinazoline Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, have emerged as powerful tools for the synthesis of complex molecules like quinazolines. researchgate.netopenmedicinalchemistryjournal.com These reactions are highly atom-economical and allow for the rapid generation of molecular diversity.

The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that has been utilized for the synthesis of quinazolinone scaffolds. researchgate.netnih.gov A typical Ugi reaction involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. While this often leads to quinazolinones, modifications of the starting materials and subsequent cyclization strategies can provide access to quinazolines. For instance, a two-step protocol involving an ammonia-Ugi-4CR followed by a palladium-catalyzed annulation has been developed for the synthesis of polycyclic quinazolinones. researchgate.netnih.gov Another approach uses cyanamide as the amine component in an Ugi-4CR, followed by a radical-induced cyclization. researchgate.net

For the specific synthesis of this compound, an MCR could potentially be designed using a 2-aminobenzonitrile derivative bearing a cyano group at the 5-position as the amine component. The other components would be chosen to construct the remainder of the quinazoline ring and introduce the amino group at the 2-position. For example, a reaction involving 2-amino-5-cyanobenzonitrile, an aldehyde, and a source of the 2-amino group could be envisioned. The synthesis of substituted quinazoline-carbonitriles has been reported via a multicomponent reaction of aldehydes, cycloketones, and cyanoamides. openmedicinalchemistryjournal.com

The following table provides examples of MCRs used to generate quinazoline and quinazolinone scaffolds.

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Catalyst/Conditions | Product Type |

| 2-Bromobenzoic acid | 2-Cyanobenzaldehyde | Isocyanide | Ammonia | TFE, then Pd(OAc)₂, dppf, K₂CO₃ | Polycyclic quinazolinone nih.gov |

| o-Iodobenzaldehyde | Benzoic acid | Isocyanide | Cyanamide | TFE, then AIBN, Bu₃SnH | Polycyclic quinazolinone researchgate.net |

| Aldehyde | Cycloketone | Cyanoamide | - | K₂CO₃, Ethylene glycol, Microwave | Substituted quinazoline-carbonitrile openmedicinalchemistryjournal.com |

This interactive table showcases examples of multicomponent reactions for the synthesis of quinazoline derivatives.

Transition Metal-Catalyzed Processes

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including quinazolines. Catalysts based on palladium, copper, and iron offer efficient and selective methods for C-N and C-C bond formation, which are essential for the construction of the quinazoline ring.

Palladium-catalyzed reactions are widely used for the synthesis of quinazolines due to their high efficiency and functional group tolerance. nih.gov These methods often involve cross-coupling reactions to form key C-N or C-C bonds, followed by cyclization.

A common strategy involves the coupling of a 2-haloaniline or a related derivative with a nitrogen-containing coupling partner. For instance, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, can be employed to form a precursor that can then cyclize to the quinazoline ring.

For the synthesis of this compound, a plausible route could involve the palladium-catalyzed cyanation of a 2-amino-6-haloquinazoline precursor. Alternatively, a palladium-catalyzed coupling of a 2-amino-5-cyanobenzonitrile with a suitable partner could be employed to construct the quinazoline ring. A novel synthesis of 2,4-diamino-6-arylmethylquinazolines has been reported using palladium(0)-catalyzed organozinc chemistry, highlighting the utility of palladium in functionalizing the 6-position of the quinazoline core. nih.gov Furthermore, palladium-catalyzed synthesis of 2-cyanoindoles from 2-gem-dihalovinylanilines has been demonstrated, showcasing palladium's role in cyanation reactions. organic-chemistry.org

The table below illustrates examples of palladium-catalyzed reactions relevant to quinazoline synthesis.

| Substrate 1 | Substrate 2 | Catalyst | Ligand | Conditions | Product Type |

| 2-gem-Dihalovinylaniline | Zn(CN)₂ | Pd(tBu₃P)₂ | - | Zn(TFA)₂, K₃PO₄, 110 °C | 2-Cyanoindole organic-chemistry.org |

| 2-Amino-6-bromoquinazoline | Organozinc reagent | Pd(0) | - | - | 2-Amino-6-substituted quinazoline nih.gov |

| Ugi adduct | - | Pd(OAc)₂ | dppf | K₂CO₃, 1,4-dioxane, reflux | Polycyclic quinazolinone nih.gov |

This table provides examples of palladium-catalyzed reactions that could be adapted for the synthesis of this compound.

Copper-catalyzed reactions provide a cost-effective and efficient alternative to palladium-catalyzed methods for the synthesis of N-heterocycles. Copper catalysts can promote various transformations, including Ullmann-type couplings and oxidative annulations, to construct the quinazoline scaffold.

An efficient copper-catalyzed synthesis of 4-aminoquinazoline and 2,4-diaminoquinazoline derivatives has been developed from the reaction of substituted 2-bromobenzonitriles with amidines or guanidine. organic-chemistry.org This approach, utilizing CuI as the catalyst and N,N'-dimethylethylenediamine (DMEDA) as the ligand, could be directly applicable to the synthesis of this compound by starting with 2-bromo-5-cyanobenzonitrile.

Copper-catalyzed oxidative annulation reactions are also valuable for quinazoline synthesis. These reactions often involve the formation of C-N bonds through the oxidation of C-H bonds. For example, the copper-catalyzed cyclization of β-(2-aminophenyl)-α,β-ynones using DMF as a dual synthon for the C2 carbon and the 4-amino group has been reported for the synthesis of 4-aminoquinolines, a related heterocyclic system. rsc.org

The following table summarizes key copper-catalyzed reactions for the synthesis of quinazoline derivatives.

| Substrate 1 | Substrate 2 | Catalyst | Ligand | Base/Solvent | Product Type |

| 2-Bromobenzonitrile | Guanidine | CuI | DMEDA | K₂CO₃ / DMF | 2,4-Diaminoquinazoline organic-chemistry.org |

| 2-Bromobenzonitrile | Amidine | CuI | DMEDA | K₂CO₃ / DMF | 4-Aminoquinazoline organic-chemistry.org |

| β-(2-Aminophenyl)-α,β-ynone | DMF | Cu(I) | - | Aerobic | 4-Aminoquinoline (B48711) rsc.org |

This table showcases examples of copper-catalyzed reactions for the synthesis of amino-substituted quinazolines and related heterocycles.

Iron catalysis has gained significant attention in organic synthesis due to the low cost, low toxicity, and environmental friendliness of iron. Iron catalysts have been successfully employed in a variety of transformations, including C-H activation and cyclization reactions, to synthesize quinazolines.

One reported method for the synthesis of 4-anilino-6-aminoquinazoline derivatives involves the reduction of a nitro group at the 6-position using iron powder and ammonium (B1175870) chloride. nih.gov This highlights the utility of iron in the functional group manipulation of quinazoline precursors. While a direct iron-catalyzed synthesis of this compound is not explicitly detailed in the provided context, the general applicability of iron catalysis in C-N bond formation and cyclization reactions suggests its potential in this area. For example, iron-catalyzed α-cyanation reactions have been reported, which could be relevant for introducing the nitrile functionality. rsc.org Additionally, iron-catalyzed synthesis of quinolines, a structurally similar heterocyclic system, has been achieved. mdpi.com

The development of iron-catalyzed methods for the direct construction of the this compound scaffold remains an area for further exploration.

The table below provides an example of an iron-mediated reaction relevant to the synthesis of substituted quinazolines.

| Substrate | Reagent | Conditions | Product |

| 6-Nitroquinazoline | Iron powder, NH₄Cl | Isopropyl alcohol/Water, 100 °C | 6-Aminoquinazoline nih.gov |

| N-Aryl-substituted tetrahydroisoquinolines | 2-Pyridylacetonitrile | FeCl₃, O₂ | α-Amino nitriles rsc.org |

This table gives an example of an iron-mediated reduction and an iron-catalyzed cyanation reaction, demonstrating the potential of iron in the synthesis of functionalized nitrogen heterocycles.

Metal-Free Oxidative Annulation and Cyclization Protocols

Transition metal-free synthesis has gained significant traction for its environmental and economic benefits. One such approach for the synthesis of 2-aminoquinazoline derivatives involves the oxidative annulation of 2-aminobenzophenones with cyanamide or its derivatives. researchgate.netscielo.br This method provides a direct route to the 2-aminoquinazoline core under mild conditions.

The reaction typically proceeds in the presence of either an acid or a base catalyst. For instance, using p-toluenesulfonic acid (PTSA) or potassium tert-butoxide (KOtBu) in a solvent like dimethylformamide (DMF) facilitates the cyclization. researchgate.net The proposed mechanism with an acid catalyst involves the protonation of the cyano group's nitrogen, which enhances the electrophilicity of the cyanamide carbon. The amino group of the 2-aminobenzophenone (B122507) then attacks this electrophilic carbon, forming an amidine intermediate. Subsequent intramolecular cyclization and dehydration yield the final 2-aminoquinazoline product. researchgate.net This strategy offers good atom economy and allows for the introduction of various substituents on the quinazoline ring, depending on the starting materials. researchgate.netscielo.br

While this method is well-established for a range of 2-aminoquinazolines, its direct application to substrates bearing a 6-carbonitrile group, such as 2-amino-5-cyanobenzophenone, would theoretically yield the desired this compound.

Targeted Synthesis of 2-Aminoquinazoline and Carbonitrile-Substituted Quinazolines

The specific placement of both the amino and carbonitrile groups on the quinazoline ring requires targeted synthetic approaches. These can involve building the ring from precursors already containing the desired functionalities or by functionalizing the quinazoline core in a post-cyclization step.

A notable method for the synthesis of 2-aminoquinazoline analogues is the hydrochloric acid-mediated [4+2] annulation. This reaction can be performed between N-benzyl cyanamides and 2-amino aryl ketones or, more relevantly, 2-aminobenzonitriles. mdpi.com When 2-aminobenzonitriles are used as the starting material, the reaction yields 2-amino-4-iminoquinazolines. mdpi.com

The reaction tolerates a variety of functional groups on the starting materials, leading to a diverse range of substituted products in good yields. mdpi.com For the synthesis of a precursor to this compound, one could envision using a 2-amino-isophthalonitrile (2-amino-1,3-dicyanobenzene) as the starting benzonitrile (B105546) derivative. The plausible mechanism involves the initial attack of the amino group of the 2-aminobenzonitrile on the acid-activated cyanamide, forming an amidine intermediate. This is followed by an intramolecular cyclization through nucleophilic addition of the ring nitrogen onto the endocyclic nitrile group, which, after isomerization, yields the 2-amino-4-iminoquinazoline product. mdpi.com

Table 1: Acid-Mediated [4+2] Annulation of 2-Aminobenzonitriles with N-Benzyl Cyanamides mdpi.com

| Entry | 2-Aminobenzonitrile Substrate | N-Benzyl Cyanamide Substrate | Product | Yield (%) |

| 1 | 2-Aminobenzonitrile | N-Benzyl cyanamide | 3-Benzyl-4-imino-3,4-dihydroquinazolin-2-amine | 75 |

| 2 | 2-Aminobenzonitrile | N-(2-Methylbenzyl)cyanamide | 3-(2-Methylbenzyl)-4-imino-3,4-dihydroquinazolin-2-amine | 55 |

| 3 | 2-Aminobenzonitrile | N-(2-Methoxybenzyl)cyanamide | 3-(2-Methoxybenzyl)-4-imino-3,4-dihydroquinazolin-2-amine | 60 |

| 4 | 2-Aminobenzonitrile | N-(4-Fluorobenzyl)cyanamide | 3-(4-Fluorobenzyl)-4-imino-3,4-dihydroquinazolin-2-amine | 80 |

| 5 | 2-Aminobenzonitrile | N-(4-Chlorobenzyl)cyanamide | 3-(4-Chlorobenzyl)-4-imino-3,4-dihydroquinazolin-2-amine | 78 |

The introduction of a carbonitrile group at the 6-position of the quinazoline ring can be effectively achieved through palladium-catalyzed cyanation of a corresponding 6-haloquinazoline. nih.govnih.gov This cross-coupling reaction is a powerful tool for forming aryl nitriles. A variety of cyanide sources can be used, with potassium ferrocyanide (K₄[Fe(CN)₆]) being a less toxic and practical option. nih.govaurigeneservices.com

The synthesis would commence with a pre-formed 6-bromo- or 6-iodo-2-aminoquinazoline. The palladium-catalyzed reaction, typically employing a palladium(II) acetate (B1210297) or a palladacycle precatalyst along with a suitable phosphine (B1218219) ligand like XPhos, facilitates the substitution of the halogen with a cyano group. nih.gov The reaction conditions are generally mild, often carried out in a solvent mixture such as dioxane and water, with a weak base like potassium acetate. nih.gov This method's broad functional group tolerance makes it a viable strategy for the late-stage functionalization of the quinazoline scaffold. nih.govnih.gov

Table 2: Representative Conditions for Palladium-Catalyzed Cyanation of Aryl Halides nih.gov

| Catalyst System | Cyanide Source | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ / XPhos | K₄[Fe(CN)₆] | K₂CO₃ | DMA | 120 |

| [(allyl)PdCl]₂ / DPEphos | K₄[Fe(CN)₆] | Et₂N | MeCN/H₂O | 75 |

| Pd₂(dba)₃ / dppf | Zn(CN)₂ | - | DMF | 120 |

| P1 (Palladacycle) / L1 (XPhos) | K₄[Fe(CN)₆]·3H₂O | KOAc | Dioxane/H₂O | 100 |

The synthesis of this compound requires the strategic integration of both the amino and cyano groups. A common and efficient approach involves starting with an anthranilonitrile derivative that already contains the cyano group at the desired position (position 5 of the aniline ring, which becomes position 6 in the quinazoline). For example, 2-amino-5-cyanobenzonitrile could serve as a key precursor.

The construction of the quinazoline ring from such a precursor can be achieved through various cyclization strategies. One such method is the reaction with a one-carbon synthon. For instance, condensation with formamide (B127407) or orthoesters can lead to the formation of the pyrimidine (B1678525) ring of the quinazoline system. Alternatively, reaction with isothiocyanates can furnish 2-thiol-4-amino-quinazolines, which can be further functionalized. scielo.br

Another powerful approach is the cascade reductive cyclization of methyl N-cyano-2-nitrobenzimidates, which can be prepared from the corresponding 2-nitrobenzonitrile. A tandem condensation of the cyanoimidate with an amine, followed by reductive cyclization using an iron-HCl system, provides an efficient route to N4-substituted 2,4-diaminoquinazolines. organic-chemistry.org Applying this to a 5-cyano-2-nitrobenzonitrile starting material would directly lead to the 2,4-diamino-6-cyanoquinazoline scaffold.

Green Chemistry Principles in this compound Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact and improve efficiency. Microwave-assisted synthesis is a prominent example of such a green approach.

Microwave irradiation has been demonstrated to significantly accelerate the synthesis of quinazoline and quinazolinone derivatives, often leading to higher yields and cleaner reactions in shorter timeframes compared to conventional heating methods. nih.govnih.gov This technique is particularly well-suited for the synthesis of this compound, as it can be applied to several of the key reaction types.

For instance, the reaction of 2-aminobenzonitriles with orthoesters and ammonium acetate to form 4-aminoquinazolines can be efficiently carried out under solvent-free microwave conditions. nih.gov This one-pot, multi-component reaction is highly atom-economical and avoids the use of volatile organic solvents. The synthesis of thiazolo[5,4-f]quinazoline-2-carbonitriles has also been successfully achieved using microwave-assisted thermal-sensitive Dimroth rearrangement, highlighting the utility of this technology in the synthesis of complex, cyano-substituted quinazoline systems. nih.gov

The application of microwave heating to the palladium-catalyzed cyanation of a 6-halo-2-aminoquinazoline could also offer significant advantages, potentially reducing reaction times and improving yields. nih.gov The use of microwave technology aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free conditions, thus providing a more sustainable route to this compound and its analogues. nih.govnih.gov

Solvent-Free and Environmentally Conscious Methodologies

The pursuit of environmentally benign synthetic methods has propelled the adoption of solvent-free and microwave-assisted techniques for the synthesis of quinazoline derivatives. These approaches not only align with the principles of green chemistry but also often result in improved yields and shorter reaction times.

One notable solvent-free method involves the microwave-assisted synthesis of 2-alkyl-4-aminoquinazolines from 2-aminobenzonitrile, ortho-esters, and ammonium acetate. nih.gov This one-pot, multi-component reaction proceeds efficiently under microwave irradiation without the need for a solvent, offering a significant environmental advantage over traditional heating methods that often require refluxing in organic solvents like absolute ethanol. nih.gov The use of ammonium acetate as a nitrogen source for the N-3 position of the quinazoline ring is a key feature of this methodology. nih.gov

Another environmentally conscious approach is the iodine-catalyzed aerobic oxidative synthesis of 2-arylquinazolines. This method can be conducted under solvent-free conditions, utilizing molecular oxygen as a green oxidant. nih.gov The reaction proceeds by the benzylic sp3 C-H bond amination of 2-aminobenzophenones with aryl amines, catalyzed by molecular iodine. nih.gov The absence of transition metals and organic solvents makes this an attractive and sustainable method. nih.gov

Furthermore, the synthesis of quinazoline derivatives has been achieved through reactions mediated by weak acids under mild conditions, which can be more environmentally friendly than methods requiring harsh reagents. For instance, a metal-free oxidative annulation allows for the synthesis of 2-aminoquinazolines from 2-aminobenzophenones and cyanamide derivatives in DMF, a process that can be mediated by acids like p-toluenesulfonic acid (PTSA) or bases. nih.gov While this specific example uses a solvent, the underlying principle of using milder reagents contributes to a greener chemical process.

| Methodology | Starting Materials | Key Features | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | 2-Aminobenzonitrile, Ortho-esters, Ammonium acetate | Solvent-free, Rapid reaction times, Good yields | nih.gov |

| Iodine-Catalyzed Aerobic Oxidation | 2-Aminobenzophenones, Aryl amines | Solvent-free, Metal-free, Uses O2 as a green oxidant | nih.gov |

| Acid-Mediated Annulation | 2-Aminobenzophenones, Cyanamide derivatives | Metal-free, Mild reaction conditions | nih.gov |

Development of Sustainable Catalytic Systems

The development of sustainable catalytic systems is at the forefront of green chemistry, aiming to replace stoichiometric reagents with catalytic amounts of more environmentally friendly substances. These catalysts should ideally be recoverable, reusable, and non-toxic.

In the synthesis of quinazoline derivatives, molecular iodine has emerged as a cost-effective and environmentally benign catalyst. It facilitates the aerobic oxidative C-H amination for the formation of 2-arylquinazolines under solvent-free conditions. nih.gov This system uses readily available and inexpensive iodine and employs molecular oxygen as the terminal oxidant, with water being the only byproduct, thus presenting a very green profile. nih.gov

Metal-free catalytic systems are also highly desirable. An example is the use of 4,6-dihydroxysalicylic acid as an organocatalyst for the oxidative condensation of o-aminobenzylamines and benzylamines. nih.gov This reaction proceeds using atmospheric oxygen as the oxidant and can be enhanced with a catalytic amount of a Lewis acid like BF3·Et2O. nih.gov The use of an organocatalyst avoids the issues of toxicity and contamination associated with heavy metals.

Another sustainable approach involves the use of alcohol amines as catalysts for the conversion of CO2 and 2-aminobenzonitrile into quinazoline-2,4(1H,3H)-diones in water. nih.gov Diethanolamine, in particular, has shown excellent catalytic activity in this process, where water acts as both a solvent and a co-catalyst. nih.gov The catalyst is easily recoverable and can be reused multiple times without a significant loss of activity, highlighting the sustainability of this system. nih.gov

Furthermore, acid-mediated [4+2] annulation reactions provide a pathway to 2-aminoquinazoline derivatives. Hydrochloric acid can mediate the reaction between N-benzyl cyanamides and 2-aminobenzonitriles to form 2-amino-4-iminoquinazolines. mdpi.com This method, while using a strong acid, avoids the need for metal catalysts.

| Catalytic System | Reaction Type | Advantages | Reference |

|---|---|---|---|

| Molecular Iodine | Aerobic Oxidative C-H Amination | Metal-free, Inexpensive, Uses O2 as oxidant | nih.gov |

| 4,6-Dihydroxysalicylic acid | Oxidative Condensation | Organocatalyst, Metal-free, Uses atmospheric oxygen | nih.gov |

| Diethanolamine/Water | CO2 Conversion/Cyclization | Recyclable catalyst, Uses water as solvent, Utilizes CO2 | nih.gov |

| Hydrochloric Acid | [4+2] Annulation | Metal-free | mdpi.com |

Pharmacological Profiles and Biological Activities of 2 Aminoquinazoline 6 Carbonitrile Derivatives

Anticancer Potential and Cytotoxic Effects

The quest for novel and effective anticancer agents has led to the investigation of numerous synthetic compounds, with 2-aminoquinazoline-6-carbonitrile derivatives showing considerable promise. These compounds have been evaluated for their ability to inhibit the growth of various cancer cell lines, induce programmed cell death, modulate the cell cycle, and prevent tumor cell motility.

Inhibition of Cancer Cell Proliferation Across Diverse Cell Lines

Research has demonstrated that derivatives of this compound exhibit potent cytotoxic effects against a wide array of human cancer cell lines. These include, but are not limited to, lung, breast, colon, and leukemia cell lines. nih.govmdpi.com The efficacy of these compounds is often quantified by their IC50 value, which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

One study synthesized a series of novel quinazoline (B50416) derivatives and evaluated their in vitro anticancer activity against A549 (lung carcinoma), HCT116 (colon carcinoma), and MCF-7 (breast adenocarcinoma) cell lines. Many of these compounds showed good to excellent anticancer activity. nih.gov For instance, certain 4-anilinoquinazoline (B1210976) derivatives have shown significant inhibitory effects against breast adenocarcinoma (MCF-7), colon cancer (HCT-116), and hepatocellular carcinoma (HePG-2) cell lines. researchgate.net

Another area of investigation involves the development of hybrid molecules. For example, quinazolinone-based hybrids have been designed and synthesized, demonstrating a range of biological activities, including anticancer effects. nih.gov The cytotoxic activity of various quinazoline derivatives has been tested on a panel of cancer cell lines, revealing that structural modifications can significantly influence their anti-proliferative potency.

The following table summarizes the cytotoxic activity of selected this compound derivatives against various cancer cell lines, as reported in the literature.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Erlotinib analogue (3o) | A549 (Lung) | 4.26 | nih.gov |

| Erlotinib analogue (3o) | HCT116 (Colon) | 3.92 | nih.gov |

| Erlotinib analogue (3o) | MCF-7 (Breast) | 0.14 | nih.gov |

| 2-Aryl-6-diethylaminoquinazolinone (1l) | KB (Epidermoid Carcinoma) | 0.08 | researchgate.net |

| 2-Aryl-6-diethylaminoquinazolinone (1l) | Hep-G2 (Hepatocellular Carcinoma) | 0.02 | researchgate.net |

| 2-Aryl-6-diethylaminoquinazolinone (1l) | LU-1 (Lung Carcinoma) | 0.04 | researchgate.net |

| 2-Aryl-6-diethylaminoquinazolinone (1l) | MCF-7 (Breast Carcinoma) | 0.03 | researchgate.net |

| Quinazolinone derivative (8h) | SKLU-1 (Lung) | 23.09 µg/mL | vnu.edu.vn |

| Quinazolinone derivative (8h) | MCF-7 (Breast) | 27.75 µg/mL | vnu.edu.vn |

| Quinazolinone derivative (8h) | HepG-2 (Liver) | 30.19 µg/mL | vnu.edu.vn |

Mechanisms of Apoptosis Induction

A key mechanism through which many anticancer agents exert their effects is the induction of apoptosis, or programmed cell death. Derivatives of 2-aminoquinazoline (B112073) have been shown to trigger this process in cancer cells. nih.gov Studies have revealed that these compounds can induce apoptosis through both intrinsic and extrinsic pathways.

For example, one novel synthetic quinazolinyl derivative was found to induce apoptosis in the THP-1 leukemia cell line via a caspase-dependent intrinsic pathway. This was evidenced by changes in nuclear morphology, DNA fragmentation, and the release of cytochrome c from the mitochondria. Further investigation showed a loss of mitochondrial membrane potential, a key event in the intrinsic apoptotic cascade.

The induction of apoptosis is often mediated by the activation of caspases, a family of cysteine proteases that play a crucial role in the execution of programmed cell death. Research has demonstrated that treatment with certain quinazoline derivatives leads to the activation of caspase-3, a key executioner caspase. nih.gov This activation, in turn, leads to the cleavage of various cellular substrates, ultimately resulting in the dismantling of the cell.

Modulation of Cell Cycle Progression and Arrest

The cell cycle is a tightly regulated process that governs cell division. Dysregulation of the cell cycle is a hallmark of cancer, leading to uncontrolled cell proliferation. Several 2-aminoquinazoline derivatives have been found to interfere with the cell cycle of cancer cells, leading to cell cycle arrest at specific phases. This arrest prevents the cancer cells from dividing and can ultimately lead to their death.

For instance, some quinazoline derivatives have been shown to cause cell cycle arrest at the G2/M phase. mdpi.comnih.gov This is often associated with the inhibition of key regulatory proteins, such as cyclin-dependent kinases (CDKs), which are essential for the progression of the cell cycle. One study on a novel quinazoline derivative, 04NB-03, in hepatocellular carcinoma cells demonstrated that it induced cell cycle arrest at the G2/M phase in a concentration- and time-dependent manner. nih.gov

In other cases, these derivatives can induce G1 phase arrest. nih.gov The specific phase of cell cycle arrest can depend on the chemical structure of the derivative and the type of cancer cell being treated. The ability of these compounds to halt the cell cycle underscores their potential as antiproliferative agents.

Inhibition of Tumor Cell Migration and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is a critical step in metastasis, the process by which cancer spreads to other parts of the body. This is a major cause of cancer-related mortality. Encouragingly, certain 2-aminoquinazoline derivatives have demonstrated the ability to inhibit the migration and invasion of tumor cells.

For example, one study found that a novel quinazoline derivative remarkably inhibited the migration of MGC-803 gastric cancer cells. mdpi.com The mechanism behind this inhibition can involve the modulation of various signaling pathways that are crucial for cell motility and the degradation of the extracellular matrix. By preventing cancer cells from moving and invading, these compounds could potentially limit the spread of tumors and improve patient outcomes.

Antimicrobial Activities

In addition to their anticancer properties, derivatives of this compound have also been investigated for their potential as antimicrobial agents. The rise of antibiotic-resistant bacteria has created an urgent need for the development of new drugs to combat microbial infections.

Antibacterial Efficacy Against Bacterial Strains

Numerous studies have reported the antibacterial activity of quinazoline derivatives against a range of both Gram-positive and Gram-negative bacteria. mediresonline.orgorientjchem.orgnih.gov These compounds have shown inhibitory effects against clinically relevant pathogens.

For instance, certain 2-aminoquinazoline derivatives have exhibited potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections. nih.gov The minimum inhibitory concentration (MIC) is a key measure of antibacterial efficacy, representing the lowest concentration of a compound that prevents visible growth of a bacterium. Some of these derivatives have shown MIC values in the low micromolar range against MRSA. nih.gov

The structural features of the quinazoline derivatives play a crucial role in their antibacterial activity. Structure-activity relationship studies have revealed that specific substitutions on the quinazoline ring can significantly enhance their potency. nih.gov For example, the presence of certain functional groups can improve the compound's ability to penetrate the bacterial cell wall or interact with essential bacterial enzymes.

The following table provides a summary of the antibacterial activity of selected 2-aminoquinazoline derivatives against various bacterial strains.

| Compound/Derivative | Bacterial Strain | Activity/MIC | Reference |

| N2, N4-disubstituted quinazoline analogues | Methicillin-resistant S. aureus (MRSA) | MIC values around 0.5 µM | nih.gov |

| 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one | Staphylococcus aureus | High activity | mediresonline.org |

| 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one | Bacillus species | High activity | mediresonline.org |

| 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one | Escherichia coli | High activity | mediresonline.org |

| 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one | Klebsiella pneumonia | High activity | mediresonline.org |

| Quinazoline-metal complexes | Escherichia coli | Significant inhibition zones | orientjchem.org |

| Quinazoline-metal complexes | Staphylococcus aureus | Significant inhibition zones | orientjchem.org |

Antifungal Properties

Derivatives of the quinazoline scaffold have demonstrated notable antifungal activities against a range of pathogenic fungi. Research into this class of compounds has revealed their potential to inhibit fungal growth, including that of resilient strains. For instance, certain imidazo/benzimidazo[1,2-c]quinazoline derivatives have shown significant efficacy.

Specifically, compounds 8ga , 8gc , and 8gd exhibited pronounced antifungal activity with Minimum Inhibitory Concentration (MIC) values between 8 and 16 μg/mL against both Aspergillus niger and Candida albicans. acs.org Further studies on other quinazoline-based compounds have also indicated their fungicidal capabilities. One study identified 2,6-disubstituted quinolines, including 6-amide and 6-urea derivatives, as having fungicidal activity against Candida albicans, with Minimal Fungicidal Concentration (MFC) values below 15 µM. nih.gov

Another investigation into a triazolo[1,5-a]quinazolinone compound, THTQ, revealed its inhibitory effects against several fungal strains. The compound showed moderate activity against Candida albicans with a MIC of 7.5 mg/mL and was a good inhibitor of Aspergillus niger and Aspergillus flavus with MIC values of 15 mg/mL. nih.gov These findings highlight the potential of the quinazoline core structure, a key component of this compound, as a foundation for the development of novel antifungal agents.

Table 1: Antifungal Activity of Selected Quinazoline Derivatives

| Compound | Fungal Strain | Activity (MIC/MFC) | Reference |

|---|---|---|---|

| Imidazo/benzimidazo[1,2-c]quinazoline 8ga | Aspergillus niger, Candida albicans | 8–16 μg/mL (MIC) | acs.org |

| Imidazo/benzimidazo[1,2-c]quinazoline 8gc | Aspergillus niger, Candida albicans | 8–16 μg/mL (MIC) | acs.org |

| Imidazo/benzimidazo[1,2-c]quinazoline 8gd | Aspergillus niger, Candida albicans | 8–16 μg/mL (MIC) | acs.org |

| 2,6-disubstituted quinoline (B57606) 1 | Candida albicans | 6.25–12.5 µM (MFC) | nih.gov |

| 2,6-disubstituted quinoline 5 | Candida albicans | 6.25–12.5 µM (MFC) | nih.gov |

| THTQ | Candida albicans | 7.5 mg/mL (MIC) | nih.gov |

| THTQ | Aspergillus niger | 15 mg/mL (MIC) | nih.gov |

| THTQ | Aspergillus flavus | 15 mg/mL (MIC) | nih.gov |

Antiviral Activities (e.g., MERS-CoV Inhibition)

The emergence of novel coronaviruses has underscored the urgent need for effective antiviral therapies. Derivatives of 2-aminoquinazoline have been investigated for their potential to inhibit viral replication, with a particular focus on Middle East Respiratory Syndrome Coronavirus (MERS-CoV).

A series of 4-anilino-6-aminoquinazoline derivatives were synthesized and evaluated for their anti-MERS-CoV activity. nih.gov One of the lead compounds from this study, N⁴-(3-Chloro-4-fluorophenyl)-N⁶-(3-methoxybenzyl)quinazoline-4,6-diamine (1) , was identified as an effective inhibitor of MERS-CoV infection. nih.gov Through an optimization process, compound 20 was developed, which exhibited a high inhibitory effect with a half-maximal inhibitory concentration (IC₅₀) of 0.157 μM and a selectivity index (SI) of 25, with no observed cytotoxicity. nih.gov

Further research on 2-aminoquinazolin-4(3H)-one derivatives also demonstrated their inhibitory effects on MERS-CoV. nih.govnih.gov Several compounds in this series showed good antiviral activities, with IC₅₀ values ranging from 0.39 to 3.1 μM. nih.gov Notably, compounds 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one (9g) and 2-((3,5-dichlorophenyl)amino)-5-hydroxyquinazolin-4(3H)-one (11e) displayed potent anti-MERS-CoV activities with IC₅₀ values of less than 1.1 μM, and no cytotoxicity was observed at concentrations up to 25 μM. nih.govnih.gov These studies suggest that the 2-aminoquinazoline scaffold is a promising starting point for the development of broad-spectrum coronavirus inhibitors.

Table 2: Anti-MERS-CoV Activity of Selected 2-Aminoquinazoline Derivatives

| Compound | IC₅₀ (μM) | CC₅₀ (μM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| 20 | 0.157 | >4.02 | 25 | nih.gov |

| 9g | < 1.1 | > 25 | >22.7 | nih.govnih.gov |

| 11e | < 1.1 | > 25 | >22.7 | nih.govnih.gov |

| 12 | 3.8 | >10 | >2.6 | nih.gov |

| 13 | 3.6 | >10 | >2.8 | nih.gov |

| General Range | 0.39–3.1 | >25 | - | nih.gov |

Other Therapeutic Applications

Anti-inflammatory Effects

Quinazoline derivatives have been recognized for their potential as anti-inflammatory agents. Various studies have explored their ability to mitigate inflammatory responses in preclinical models. A series of novel quinazolinone derivatives were synthesized and evaluated for their in-vivo anti-inflammatory activity using the carrageenan-induced paw edema model. fabad.org.tr

In this study, compounds QA-2 and QA-6 demonstrated significant anti-inflammatory activity, with a percentage reduction in paw edema volume of 82.75% and 81.03%, respectively, after 4 hours. fabad.org.tr Other compounds in the series, such as QA-1 , QA-4 , and QA-7 , also showed notable activity. fabad.org.tr Another study on 2,3,6-trisubstituted quinazolinone derivatives reported a variable activity range of 10.28–53.33% in reducing inflammation. mdpi.com

Furthermore, a series of 16 quinazoline derivatives bearing ibuprofen (B1674241) and an amino acid were designed and assessed. One of these derivatives was found to be five times more potent than ibuprofen in an in vivo anti-inflammatory assay. nih.gov The results of these studies suggest that the quinazoline nucleus is a valuable scaffold for the development of new anti-inflammatory drugs.

Table 3: Anti-inflammatory Activity of Selected Quinazolinone Derivatives

| Compound | In Vivo Model | % Reduction in Paw Edema (after 4 hours) | Reference |

|---|---|---|---|

| QA-2 | Carrageenan-induced paw edema | 82.75 | fabad.org.tr |

| QA-6 | Carrageenan-induced paw edema | 81.03 | fabad.org.tr |

| QA-1 | Carrageenan-induced paw edema | 65.51 | fabad.org.tr |

| QA-4 | Carrageenan-induced paw edema | 62.06 | fabad.org.tr |

| QA-7 | Carrageenan-induced paw edema | 63.79 | fabad.org.tr |

Anticonvulsant Properties

The quinazoline structural class has been investigated for its potential in developing potent anticonvulsant agents. mdpi.com The evaluation of these derivatives often involves preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests to assess their efficacy against different types of seizures.

A study on novel 2,3-disubstituted-4-(3H) quinazolinone derivatives found them to be potent in both electroshock-induced and PTZ-induced seizure models. mdpi.com Another study reported on quinazoline analogues with significant anticonvulsant activities, with one compound showing a 100% protection against PTZ-induced clonic convulsions with a median effective dose (ED₅₀) of 11.79 mg/kg. nih.gov

Further research into new quinazoline derivatives identified three compounds (5b , 5c , and 5d ) with high anticonvulsant activities in experimental mice, with ED₅₀ values of 152, 165, and 140 mg/kg, respectively. nih.gov These values were more potent than the reference drugs methaqualone (ED₅₀ of 200 mg/kg) and valproate (ED₅₀ of 300 mg/kg). nih.gov These findings highlight the potential of the quinazoline scaffold in the design of new antiepileptic drugs.

Table 4: Anticonvulsant Activity of Selected Quinazoline Derivatives

| Compound | Test Model | ED₅₀ (mg/kg) | Reference |

|---|---|---|---|

| IV | scPTZ | 11.79 | nih.gov |

| III | scPTZ | 73.1 | nih.gov |

| 5b | Not Specified | 152 | nih.gov |

| 5c | Not Specified | 165 | nih.gov |

| 5d | Not Specified | 140 | nih.gov |

Antidiabetic Activity

The inhibition of α-glucosidase is a key therapeutic strategy for managing type 2 diabetes. Quinazoline and quinazolinone derivatives have emerged as a promising class of α-glucosidase inhibitors. A variety of studies have demonstrated their potential to inhibit this enzyme, often with greater potency than existing drugs like acarbose (B1664774).

One study on quinazolin-4(3H)-one bearing phenoxy-acetamide derivatives identified compound 7b as a highly potent α-glucosidase inhibitor with an IC₅₀ of 14.4 µM, which is approximately 53 times stronger than acarbose. nih.gov Another investigation of 2,3-dihydroquinazolin-4(1H)-ones found that compounds 4h and 4i showed the strongest enzyme inhibitory potential, with IC₅₀ values of 2.6 ± 0.1 μM and 2.96 ± 0.8 μM respectively, surpassing the standard drug acarbose (IC₅₀ = 34.7 ± 0.3 μM). acs.org

Further research into quinoline–1,3,4-oxadiazole hybrids also revealed potent α-glucosidase inhibition. One such hybrid demonstrated an IC₅₀ of 2.6 µM, which was 15-fold more potent than acarbose (IC₅₀ = 38.25 µM). mdpi.com These consistent findings underscore the potential of the quinazoline scaffold in developing novel and effective treatments for diabetes.

Table 5: α-Glucosidase Inhibitory Activity of Selected Quinazoline Derivatives

| Compound | IC₅₀ (μM) | Reference Compound (Acarbose) IC₅₀ (μM) | Reference |

|---|---|---|---|

| 7b | 14.4 | ~763 | nih.gov |

| 4h | 2.6 ± 0.1 | 34.7 ± 0.3 | acs.org |

| 4i | 2.96 ± 0.8 | 34.7 ± 0.3 | acs.org |

| 4l | 3.03 ± 0.5 | 34.7 ± 0.3 | acs.org |

| Quinoline-1,3,4-oxadiazole hybrid A | 2.6 | 38.25 | mdpi.com |

Antimalarial Activity

The quinoline core is a well-established pharmacophore in antimalarial drug discovery, with chloroquine (B1663885) being a notable example. Derivatives of quinazoline, which shares structural similarities with quinoline, have also been explored for their potential to combat malaria, particularly against drug-resistant strains of Plasmodium falciparum.

Research into quinoline–pyrimidine (B1678525) hybrids identified compound 32 as having significant antimalarial potential, with IC₅₀ values of 0.070 µM and 0.157 µM against the D10 (chloroquine-sensitive) and Dd2 (chloroquine-resistant) strains of P. falciparum, respectively. raco.cat Another study on 4-aminoquinoline (B48711) derivatives found that compound 11 was twice as active as the organic ligand alone, with an IC₅₀ of 33.9 nM. raco.cat

A novel antimalarial scaffold was identified through structure-activity relationship studies of quinazolinone-2-carboxamide derivatives. This led to the discovery of a potent inhibitor, 19f , which was 95-fold more potent than the initial hit compound and demonstrated activity against laboratory-resistant strains of malaria. acs.org These findings indicate that the quinazoline scaffold holds promise for the development of new and effective antimalarial agents.

Table 6: Antimalarial Activity of Selected Quinoline and Quinazoline Derivatives

| Compound | P. falciparum Strain | IC₅₀ (µM/nM) | Reference |

|---|---|---|---|

| 32 | D10 | 0.070 µM | raco.cat |

| 32 | Dd2 | 0.157 µM | raco.cat |

| 11 | Not Specified | 33.9 nM | raco.cat |

| 19f | Not Specified | - (95-fold more potent than hit) | acs.org |

| 12 | D10 | 53 nM | raco.cat |

| 12 | W2 | 67 nM | raco.cat |

Molecular Mechanisms of Action and Target Engagement

Enzyme Inhibition Profiles

The quinazoline (B50416) core is a well-established pharmacophore for the development of Epidermal Growth Factor Receptor (EGFR) kinase inhibitors. mdpi.comekb.eg Numerous clinically approved EGFR inhibitors, such as gefitinib (B1684475) and erlotinib, feature a 4-anilinoquinazoline (B1210976) skeleton, underscoring the importance of this heterocyclic system in targeting the ATP-binding site of the EGFR kinase domain. mdpi.comnih.gov

Research into the structure-activity relationships of quinazoline-based EGFR inhibitors has highlighted the significance of substitutions at various positions of the quinazoline ring. For instance, modifications at the 6- and 7-positions with groups like methoxy (B1213986) or more complex side chains can enhance binding affinity and selectivity. ekb.eg The introduction of an amino group at the 2-position of the quinazoline ring has also been explored in the design of EGFR inhibitors. mdpi.com While specific inhibitory data for 2-aminoquinazoline-6-carbonitrile against EGFR is not extensively detailed in publicly available literature, the general principles of quinazoline-based EGFR inhibition suggest that the 2-amino group could participate in hydrogen bonding interactions within the kinase's active site. The 6-carbonitrile group, being an electron-withdrawing group, could influence the electronic properties of the quinazoline ring system, potentially affecting its interaction with key amino acid residues. nih.gov

Derivatives of 4-anilinoquinazoline with various substitutions at the 6-position have shown potent EGFR inhibitory activity. mdpi.com For example, compounds with an alkynyl group at the 6-position have demonstrated high potency. mdpi.com Furthermore, the incorporation of an aryl urea (B33335) group at the C-6 position of the quinazoline scaffold has been shown to enhance EGFR inhibitory activities. nih.gov Some 6-salicyl-4-anilinoquinazoline analogues have exhibited potent dual inhibitory activity against both EGFR and HER2. plos.org

Table 1: EGFR Kinase Inhibition by Quinazoline Derivatives No publicly available data for specific this compound derivatives was found at the time of this writing.

Poly (ADP-ribose) Polymerase (PARP) enzymes are crucial for DNA repair mechanisms, and their inhibition is a validated strategy in cancer therapy. researchgate.net The quinazoline scaffold has been utilized in the design of PARP inhibitors. Specifically, quinazolinone derivatives have been investigated for their PARP inhibitory potential. nih.gov While detailed studies on this compound as a PARP inhibitor are limited, the broader class of quinazoline-2,4(1H,3H)-dione derivatives has yielded compounds with promising PARP-1 inhibitory activity in the nanomolar range. nih.gov The development of novel quinazoline-2,4(1H,3H)-dione derivatives containing a piperizinone moiety has led to the discovery of potent PARP-1/2 inhibitors with IC50 values in the sub-nanomolar range. nih.gov

Table 2: PARP Enzyme Inhibition by Quinazoline Derivatives No publicly available data for specific this compound derivatives was found at the time of this writing.

Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. semanticscholar.org Inhibition of these enzymes can lead to DNA damage and cell death, making them attractive targets for anticancer drugs. Certain quinazoline derivatives have been designed and evaluated as topoisomerase inhibitors. semanticscholar.org For instance, 6,7-disubstituted-quinazolin-5,8-dione derivatives have been shown to inhibit both topoisomerase I and II. semanticscholar.org Additionally, some dihydropyrazolo[1,5-c]quinazolines have demonstrated inhibitory activity against topoisomerase II. semanticscholar.org The development of mdpi.comnih.govnih.govtriazolo[4,3-c]quinazolines has been explored for their potential as intercalative Topoisomerase II inhibitors. nih.gov Although specific data on this compound is scarce, the general potential of the quinazoline scaffold in this area is recognized.

Table 3: Topoisomerase (Top1) Inhibition by Quinazoline Derivatives No publicly available data for specific this compound derivatives was found at the time of this writing.

Phosphodiesterases (PDEs) are a family of enzymes that hydrolyze cyclic nucleotides, playing a critical role in signal transduction. Inhibition of specific PDEs is a therapeutic strategy for various diseases. nih.gov Quinazoline derivatives have been investigated as inhibitors of Phosphodiesterase 7 (PDE7). nih.govnih.gov A series of quinazoline derivatives derived from quinazolin-4-thiones have shown inhibitory potencies at sub-micromolar levels against the catalytic domain of PDE7. nih.gov While research specifically detailing the PDE7 inhibitory activity of this compound is not widely available, the adaptability of the quinazoline scaffold suggests its potential for designing selective PDE7 inhibitors. researchgate.netub.edu

Table 4: PDE7 Inhibition by Quinazoline Derivatives No publicly available data for specific this compound derivatives was found at the time of this writing.

Monoamine oxidases (MAOs) are enzymes that catalyze the oxidation of monoamines and are important targets in the treatment of neurological disorders. rsc.org The quinazoline core has been incorporated into molecules designed as MAO inhibitors. rsc.org The structure-activity relationship of these inhibitors is an active area of research. While specific studies on this compound as an MAO inhibitor are not prominent in the literature, the general applicability of the quinazoline scaffold for this target is acknowledged. researchgate.net

Table 5: MAO Inhibition by Quinazoline Derivatives No publicly available data for specific this compound derivatives was found at the time of this writing.

The versatility of the quinazoline scaffold extends to the inhibition of other important kinases involved in cancer progression.

Akt (Protein Kinase B) Inhibition: The PI3K/Akt/mTOR pathway is a critical signaling cascade in cancer. nih.gov Quinazoline derivatives have been designed as inhibitors of this pathway, with some compounds showing significant PI3Kα inhibition. nih.govnih.gov For example, a series of 4-aminoquinazoline derivatives have been found to inhibit PI3Kα and block the PI3K-Akt pathway. lookchem.com

Aurora Kinase Inhibition: Aurora kinases are key regulators of mitosis, and their overexpression is common in many cancers. mdpi.comresearchgate.net Quinazoline-based compounds have been developed as potent Aurora kinase inhibitors. nih.govmdpi.com For instance, some quinazoline derivatives have shown excellent Aurora A kinase inhibition with IC50 values in the low nanomolar range. nih.gov AZD1152, a pyrazole-aminoquinazoline derivative, is a selective inhibitor of Aurora B kinase. nih.gov

RAF Kinase Inhibition: The RAF-MEK-ERK pathway is another crucial signaling pathway in cancer. aacrjournals.orghilarispublisher.com Quinazoline derivatives have been synthesized and evaluated for their RAF kinase inhibitory activity, with some compounds displaying double-digit nanomolar IC50 values for CRAF, BRAF, and BRAFV600E. aacrjournals.orghilarispublisher.com Certain quinazolinone derivatives have also been identified as multi-kinase inhibitors, targeting BRAF among other kinases. mdpi.com

Table 6: Other Kinase Inhibitions by Quinazoline Derivatives No publicly available data for specific this compound derivatives was found at the time of this writing.

Thymidylate Synthase Inhibition

Derivatives of 2-aminoquinazoline (B112073) have been identified as potent inhibitors of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication. nih.gov The inhibition of TS leads to a depletion of dTMP, which in turn disrupts DNA synthesis and repair, ultimately leading to cell death in rapidly proliferating cells, such as cancer cells.

Research has shown that the 2-amino group on the quinazoline scaffold plays a significant role in the inhibitory activity. While removal of the 2-amino group can lead to a slight decrease in TS inhibition (3 to 9-fold), the resulting 2-desamino derivatives may exhibit enhanced cellular penetration and, consequently, higher cytotoxicity. nih.gov For instance, a 2-desamino-10-propargyl-5,8-dideazafolic acid analog was found to be only 8-fold less potent as a TS inhibitor than its parent compound but showed 8.5-fold greater activity in cell culture. nih.gov

The potency of these inhibitors is often evaluated by their half-maximal inhibitory concentration (IC50) values. Several 2-aminoquinazoline analogs have demonstrated significant TS inhibition, with IC50 values that are comparable to or even better than established antifolates. nih.gov The substitution pattern on the quinazoline ring and associated moieties can be fine-tuned to optimize the inhibitory activity against TS.

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| 2-Desamino-10-propargyl-5,8-dideazafolic acid (analog) | L1210 Thymidylate Synthase | ~8-fold less than parent compound | nih.gov |

| N10-propargyl-5,8-dideazafolic acid analogs (1c-g) | L1210 Thymidylate Synthase | 5 to >333 times less inhibitory than parent compound | nih.gov |

Urease and COX Enzyme Inhibition

Quinazoline derivatives have also been investigated for their inhibitory effects on cyclooxygenase (COX) enzymes, which are key players in inflammation and pain pathways. nih.govacs.orgrajpub.com Both COX-1 and COX-2 isoforms can be targeted by these compounds. Some derivatives exhibit selective inhibition of COX-1, with the most potent inhibitor identified having an IC50 value of 64 nM. nih.govacs.org Others have shown strong and selective activity against COX-2, with IC50 values in the range of 0.22–1.42 μM. rajpub.com The selectivity for COX-1 versus COX-2 can be modulated by the substitution pattern on the quinazoline core. nih.govacs.org For instance, certain 2,4,7-substituted quinazolines have been designed to resemble the "V" shape typical of many diarylheterocyclic COX-1 inhibitors. acs.org

| Compound Series | Target | IC50 Range (µM) | Selectivity | Reference |

|---|---|---|---|---|

| 2,4,7-substituted quinazolines | COX-1 | 0.064 - 3.14 | Some totally COX-1 selective | nih.govacs.org |

| 1-(4-Acetylphenyl)-7,7-dimethyl-3-(substitutedphenyl)-1,2,3,4,7,8-octahydroquinazolin-5(6H)-ones | COX-2 | 0.22 - 1.42 | Selective for COX-2 | rajpub.com |

While the search results extensively cover COX inhibition, there is no specific information available regarding the inhibition of the urease enzyme by this compound or its close derivatives within the provided context.

Interaction with Key Cellular Pathways

Regulation of Signal Transduction Pathways (e.g., PI3K)

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers. nih.govnih.gov Derivatives of 2-amino-4-methylquinazoline have been identified as potent inhibitors of class I PI3K enzymes. researchgate.net These compounds effectively suppress the PI3K/Akt signaling cascade, leading to the inhibition of cell proliferation. nih.govresearchgate.net

Specifically, certain 4-aminoquinazoline derivatives have been shown to selectively inhibit the PI3Kα isoform with IC50 values as low as 13.6 nM. nih.gov This inhibition subsequently blocks the activation of the downstream effector Akt, a key protein kinase that promotes cell survival and growth. nih.gov The targeted inhibition of the PI3K pathway by these quinazoline derivatives highlights their potential as anticancer agents.

Disruption of DNA Repair Systems

The ability of cancer cells to repair DNA damage is a significant factor in their survival and resistance to therapy. While some quinazolinone derivatives have been noted for their DNA-protective effects against oxidative damage, the direct disruption of DNA repair systems by this compound is not well-documented in the provided search results. nih.gov Some quinazoline derivatives have been designed as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. nih.gov Additionally, certain benzoquinazoline derivatives have been shown to interfere with the activity of topoisomerase I and II, enzymes critical for DNA replication and repair. researchgate.net However, further research is needed to specifically elucidate the role of this compound in the disruption of DNA repair pathways.

Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a crucial role in cell division, making them an attractive target for anticancer drugs. Several quinazoline derivatives have been identified as inhibitors of tubulin polymerization. nih.govmdpi.com These compounds often act by binding to the colchicine (B1669291) site on β-tubulin, thereby disrupting the formation of the mitotic spindle and arresting cells in the G2/M phase of the cell cycle. nih.gov

For instance, 2,4-diaminoquinazoline derivatives have been designed to occupy the nocodazole (B1683961) and colchicine binding sites on β-tubulin, leading to the inhibition of tubulin polymerization. nih.gov This disruption of microtubule dynamics ultimately induces apoptosis in cancer cells. The efficacy of these compounds is often comparable to that of known tubulin inhibitors like colchicine. mdpi.com

Modulation of Apoptotic and Anti-Apoptotic Protein Expression

Apoptosis, or programmed cell death, is a tightly regulated process that is often dysregulated in cancer. Quinazoline derivatives have been shown to induce apoptosis in cancer cells through the modulation of key apoptotic and anti-apoptotic proteins. nih.govsemanticscholar.orgnih.gov

These compounds can trigger the intrinsic apoptotic pathway, which is characterized by changes in the expression of the Bcl-2 family of proteins. For example, treatment with certain quinazoline derivatives leads to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic proteins Bcl-2 and Mcl-1. semanticscholar.orgnih.gov This shift in the balance between pro- and anti-apoptotic proteins results in the activation of caspases, such as caspase-3, caspase-7, and caspase-9, which are the executioners of apoptosis. nih.govsemanticscholar.orgnih.gov The activation of these caspases ultimately leads to the cleavage of cellular substrates and the characteristic morphological changes of apoptosis.

Structure Activity Relationship Sar Studies of 2 Aminoquinazoline 6 Carbonitrile Analogues

Impact of Substituents on the Quinazoline (B50416) Core

The amino group at the C-2 position is a fundamental feature for the biological activity of many quinazoline series. This group often acts as a key hydrogen bond donor, anchoring the ligand within the active site of target proteins, such as protein kinases. The development of 2-aminoquinazolines as selective inhibitors for cyclin-dependent kinases (CDKs) highlights the importance of this moiety. nih.gov Appropriate substitution on the 2-amino group can lead to high levels of selectivity for specific kinases, such as Cdk4, over other closely related enzymes. nih.gov The versatility of the 2-aminoquinazoline (B112073) scaffold allows for its use in developing antagonists for various receptors, further demonstrating the foundational role of the 2-amino group in establishing biological interactions. nih.gov

The C-6 position of the quinazoline ring is a critical site for modification and has been shown to significantly influence the activity and selectivity of inhibitors. While specific SAR studies focusing on the 6-carbonitrile group on a 2-aminoquinazoline backbone are not extensively detailed in the reviewed literature, the importance of substitution at this position is well-established in related 4-anilinoquinazoline (B1210976) derivatives, particularly those targeting the Epidermal Growth Factor Receptor (EGFR).

For instance, the introduction of a nitro group at the C-6 position has been a successful strategy in designing potent EGFR inhibitors. nih.govekb.eg In other studies, incorporating bulky or electron-withdrawing groups at C-6 has been shown to enhance potency. Derivatives of 6‐bromo‐2‐(pyridine-3-yl)-4‐substituted quinazolines demonstrated significant efficacy against both wild-type and mutant EGFR. mdpi.com Furthermore, attaching moieties that can form covalent bonds, such as Michael acceptors, at the C-6 position has led to the development of irreversible inhibitors that can overcome drug resistance. mdpi.com The insertion of a 6-(1,2,3-triazol-4-yl) moiety has been used to create multi-target inhibitors of EGFR and histone deacetylases. mdpi.com These examples collectively underscore that the C-6 position is a key handle for modulating the biological activity of the quinazoline scaffold, suggesting that a 6-carbonitrile group would likewise have a profound, though yet uncharacterized, impact on the molecule's properties.

Position 4 is one of the most frequently modified sites on the quinazoline core, and its substitution pattern is a primary determinant of kinase inhibitory activity. The 4-anilino (4-phenylamino) pharmacophore is a hallmark of many first-generation EGFR tyrosine kinase inhibitors. researchgate.net The nature of the substituent on this aniline (B41778) ring dictates the potency and selectivity profile.

SAR studies have revealed that small, lipophilic substituents on the aniline moiety generally lead to enhanced affinity for EGFR. mdpi.com For example, modifications on the aniline ring of 4-anilinoquinazolines are known to influence EGFR inhibition, as shown in the table below.

| Compound | R Group (at C-4 anilino moiety) | Target | IC₅₀ (nM) |

|---|---|---|---|

| Gefitinib (B1684475) | 3-Chloro-4-fluoro | EGFR | 39 |

| Erlotinib Analog | 3-Ethynyl | EGFR | 14.1 |

Data sourced from multiple studies on EGFR inhibitors. researchgate.net

Furthermore, replacing the phenyl ring at the 4-position with other aromatic systems, such as a pyrimidine (B1678525) ring, has been shown to increase affinity for other kinases, like aurora kinases. researchgate.net This indicates that the steric and electronic properties of the C-4 substituent are crucial for directing the molecule to specific biological targets.

Substitutions at other positions of the quinazoline ring, including 5, 7, and 8, also play a significant role in fine-tuning the biological activity. Halogens are common substituents, and their effect can be position-dependent. For instance, while a 6-bromo group can be beneficial, a 6-iodo substituent was found to be detrimental to the antimicrobial activity of certain 2,4,6-trisubstituted quinazolines. researchgate.net In another series, the presence of a chlorine atom at position 7 was reported to be favorable for anticonvulsant activity in quinazolinone systems. researchgate.net

Alkoxy groups, particularly methoxy (B1213986) groups, at positions 6 and 7 are features of many potent kinase inhibitors. The removal of these groups can lead to a significant decrease in inhibitory activity, as demonstrated in a series of dual FLT3/AURKA inhibitors where substitution at these positions was found to be essential. mdpi.com

| Compound | Substitution | FLT3 IC₅₀ (nM) | AURKA IC₅₀ (nM) |

|---|---|---|---|

| 4 | 6-OMe, 7-OMe | 127 | 4.9 |

| 5 | Unsubstituted at C-6, C-7 | >1000 | 15 |

Data from a study on dual FLT3/AURKA inhibitors. mdpi.com

While less common, thiol groups at position 2 have been noted as being essential for the antimicrobial activities of some quinazolinone derivatives, alongside methyl and amino groups. researchgate.net

Molecular Hybridization and Scaffold Diversification for Enhanced Bioactivity

To broaden the therapeutic potential and address challenges like drug resistance, researchers often employ strategies of molecular hybridization and scaffold diversification. This involves combining the 2-aminoquinazoline core with other known pharmacologically active motifs to create novel chemical entities with improved or multi-target activities. nih.gov

Molecular hybridization is a rational drug design strategy that involves linking two or more distinct pharmacophores into a single molecule. The underlying principle is that the resulting hybrid molecule may exhibit a synergistic effect, possessing the combined biological activities of its constituent parts or even gaining novel properties. nih.gov This approach is particularly valuable for developing multi-target drugs for complex diseases like cancer.

The design of such hybrids requires careful consideration of the structural features of each pharmacophore and the nature of the linker used to connect them. For example, quinazoline-sulfonamide hybrids have been designed to merge the kinase-inhibiting properties of the quinazoline moiety with the anticancer activities attributed to sulfonamides. In these designs, the sulfonamide group can introduce new hydrogen bond donor/acceptor capabilities, potentially improving target binding. Similarly, combining the quinazolinone scaffold with other heterocyclic systems like triazole or thiazolidin-4-one has yielded hybrids with enhanced anticancer or antituberculosis activity. nih.govresearchgate.net The rational design of these molecules aims to create a single molecular framework that can interact with multiple biological targets, offering a potential advantage over combination therapies by simplifying pharmacokinetics and reducing the risk of drug-drug interactions. nih.gov

Collaborative Virtual Screening in SAR Elaboration

Collaborative virtual screening has emerged as a powerful strategy to accelerate the exploration of the structure-activity relationship (SAR) for various compound classes, including analogues of 2-aminoquinazoline-6-carbonitrile. acs.orgdndi.orgnih.govtcgls.com This approach involves the parallel investigation of multiple proprietary and public chemical libraries, which allows for a rapid and broad assessment of chemical space. acs.orgdndi.orgnih.govtcgls.com By leveraging the diverse collections of different research groups or institutions, collaborative virtual screening can quickly identify novel chemotypes and expand the SAR around initial hit compounds. acs.orgdndi.org

A key advantage of this methodology is the ability to move beyond the limitations of a single compound collection. acs.orgdndi.orgnih.govtcgls.com In the context of 2-aminoquinazoline analogues, this has been demonstrated in the search for new therapeutic agents. acs.orgdndi.orgnih.govtcgls.com For instance, a collaborative virtual screening effort can lead to a "potency-improving scaffold hop," where a more effective core structure is identified. acs.orgdndi.org The SAR can then be further elaborated and refined based on the results of phenotypic virtual screening efforts. acs.org

The general SAR for a series of 2-aryl-4-aminoquinazolines was significantly expanded through such a collaborative effort, which informed further analogue design and optimization. acs.org This process can be guided by computational techniques such as quantitative structure-activity relationship (QSAR) analysis and molecular docking, which help to rationalize the observed activities and predict the potency of new designs. researchgate.netnih.gov

Detailed Research Findings

In a notable example of a collaborative virtual screening project, several key findings helped to elucidate the SAR of 2-aryl-4-aminoquinazoline analogues. acs.org The initial screening of diverse chemical libraries identified a number of hit compounds with moderate activity. acs.org Subsequent rounds of screening and chemical synthesis focused on exploring the substitution patterns on the quinazoline core. acs.org

The exploration of different substituents at various positions of the quinazoline ring revealed distinct effects on biological activity. For example, the nature of the substituent at the 2-position of the quinazoline ring was found to be critical for potency. acs.org Aromatic and heteroaromatic groups were generally favored at this position. acs.org Further modifications on these aryl groups also led to significant changes in activity. acs.org

The amino group at the 4-position was also found to be an important interaction point, and modifications in this region were explored to optimize activity and pharmacokinetic properties. acs.org The collaborative nature of the screening allowed for the rapid identification of promising analogues, such as those incorporating piperidine, piperazine, and pyrrolidine (B122466) moieties. acs.org The pyrrolidine analogues, in particular, were found to exhibit higher potency, which was attributed to the favorable introduction of additional aromatic rings. acs.org

The data gathered from these collaborative efforts can be summarized to highlight the key SAR trends.

Table 1: Impact of Different Amine Analogues on the Potency of 2-Aryl-4-aminoquinazolines

| Analogue Class | General Potency | Observations |

|---|---|---|

| Piperidine | Moderate | - |

| Piperazine | Moderate | - |

Table 2: General Structure-Activity Relationship of 2-Aryl-4-aminoquinazoline Analogues from Collaborative Virtual Screening

| Position | Modification | Effect on Activity |

| 2-position | Substitution with aryl or heteroaryl groups | Generally favorable for activity. acs.org |

| Modifications on the aryl/heteroaryl ring | Can significantly modulate potency. acs.org | |

| 4-position | Amino group | Important for interaction. acs.org |

| Substitution on the amino group | Can be used to optimize activity and pharmacokinetic properties. acs.org | |

| Other | Introduction of cyclic amines (e.g., pyrrolidine) | Can lead to a significant increase in potency. acs.org |

This collaborative approach not only accelerates the identification of potent compounds but also builds a more comprehensive understanding of the SAR for a given chemical series. acs.orgdndi.orgnih.govtcgls.com The resulting data-rich environment facilitates more informed decision-making in the subsequent stages of drug discovery and development. acs.org

Computational Chemistry and in Silico Approaches for 2 Aminoquinazoline 6 Carbonitrile Research

Molecular Docking Simulations for Ligand-Target Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-Aminoquinazoline-6-carbonitrile, docking simulations are instrumental in elucidating its binding modes within the active sites of various biological targets. For instance, quinazoline (B50416) derivatives are well-known inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR). Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity and selectivity of the compound. For example, a typical docking study would involve preparing the 3D structure of this compound and docking it into the ATP-binding pocket of a target kinase. The results would be analyzed to identify crucial amino acid residues that interact with the quinazoline core, the amino group, and the carbonitrile moiety. This information is vital for structure-based drug design, guiding the synthesis of more potent and selective inhibitors.

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the conformational stability and binding dynamics of the ligand-target complex over time. Following a docking study of this compound with its target, an MD simulation can be performed to assess the stability of the predicted binding mode. These simulations track the movements of every atom in the system, providing insights into the flexibility of the ligand and the protein, the role of solvent molecules, and the energetic changes associated with binding. By analyzing the trajectory of the simulation, researchers can calculate parameters such as root-mean-square deviation (RMSD) to evaluate the stability of the complex and identify any conformational changes that may occur upon ligand binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

3D-QSAR for Efficacy Prediction